(2,6-Difluoro-4-formylphenyl)boronic acid
Overview
Description
(2,6-Difluoro-4-formylphenyl)boronic acid: is an organoboron compound characterized by the presence of two fluorine atoms and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid group
Mechanism of Action
Target of Action
The primary target of (2,6-Difluoro-4-formylphenyl)boronic acid is the palladium (II) complex in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid transfers its organic group to the palladium, forming a new Pd-C bond .
Biochemical Pathways
The main biochemical pathway involved is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon-carbon bond . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the hydrolytic stability of fluoro-substituted phenylboronic acids has been found to be dependent on pH and temperature . The less stable compounds are those with two fluorine atoms at the ortho positions .
Biochemical Analysis
Biochemical Properties
(2,6-Difluoro-4-formylphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of boronate esters. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell function by interacting with key signaling molecules and transcription factors. For example, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets and changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to higher temperatures or reactive environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further interact with cellular components. The presence of fluorine atoms in this compound can influence its metabolic stability and reactivity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of this compound can affect its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can impact its activity and function, as it may interact with different biomolecules in various subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluoro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: (2,6-Difluoro-4-carboxyphenyl)boronic acid.
Reduction: (2,6-Difluoro-4-hydroxymethylphenyl)boronic acid.
Substitution: Various arylated products depending on the coupling partner used.
Scientific Research Applications
Chemistry: (2,6-Difluoro-4-formylphenyl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds .
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, such as polymers and electronic devices, due to its unique electronic properties .
Comparison with Similar Compounds
- (2,4-Difluoro-3-formylphenyl)boronic acid
- (2,5-Difluoro-4-formylphenyl)boronic acid
- (2-Fluoro-4-formylphenyl)boronic acid
Comparison: (2,6-Difluoro-4-formylphenyl)boronic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and properties compared to other fluorinated boronic acids. The presence of fluorine atoms at the 2 and 6 positions can enhance the acidity of the boronic acid group and affect the overall electronic properties of the molecule .
Properties
IUPAC Name |
(2,6-difluoro-4-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHBNIZBDDDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681753 | |
Record name | (2,6-Difluoro-4-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-93-8 | |
Record name | (2,6-Difluoro-4-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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